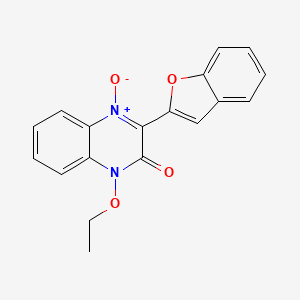![molecular formula C12H8ClFN2O2S B5882735 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a genetic disorder that affects multiple organ systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases that involve ion transport dysfunction.
Mécanisme D'action
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide acts as a reversible inhibitor of CFTR channel activity by binding to a specific site on the protein. The exact mechanism of inhibition is not fully understood, but it is thought to involve the stabilization of a closed conformation of the channel. N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide has been shown to be highly selective for CFTR over other ion channels and transporters.
Biochemical and Physiological Effects
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to inhibiting CFTR channel activity, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide has been shown to modulate other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+ ATPase. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide is its high selectivity for CFTR, which allows for specific inhibition of CFTR channel activity without affecting other ion channels and transporters. This makes it a useful tool for studying the function and regulation of CFTR in various cell types and tissues. However, one limitation of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide is its reversible nature, which can make it difficult to achieve sustained inhibition of CFTR channel activity in some experimental settings.
Orientations Futures
There are many potential future directions for research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide and its applications in the treatment of CF and other diseases. Some possible areas of investigation include:
- Optimization of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide analogs with improved potency, selectivity, and pharmacokinetic properties
- Development of combination therapies that target multiple ion channels and transporters involved in CF and other diseases
- Investigation of the effects of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide on CFTR function in different cell types and tissues, including the gastrointestinal tract and sweat glands
- Evaluation of the safety and efficacy of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide in animal models and clinical trials for the treatment of CF and other diseases.
In conclusion, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in CF and other diseases that involve ion transport dysfunction. Its high selectivity for CFTR and reversible nature make it a useful tool for studying CFTR function and regulation in various experimental settings. There are many potential future directions for research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide and its applications in the treatment of CF and other diseases.
Méthodes De Synthèse
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide was first synthesized in 2003 by a team of researchers at the University of North Carolina at Chapel Hill. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 2-furoyl chloride to yield N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide. The compound is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research to study the function and regulation of CFTR and its role in various diseases. In particular, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide has been used to investigate the mechanisms of CFTR channel gating and the effects of CFTR mutations on channel function. It has also been used to study the regulation of CFTR by other proteins and signaling pathways.
Propriétés
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-8-6-7(3-4-9(8)14)15-12(19)16-11(17)10-2-1-5-18-10/h1-6H,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSBEMWKCFZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
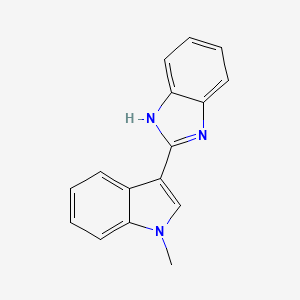
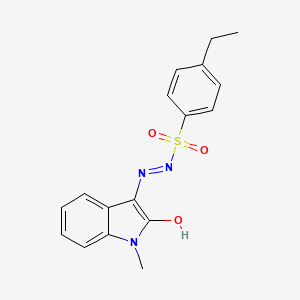
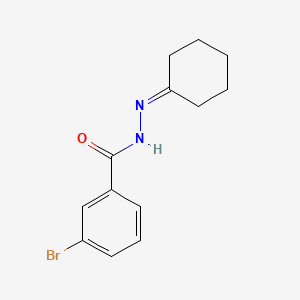
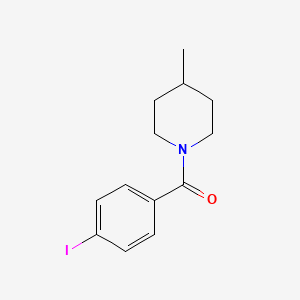
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)

![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)
